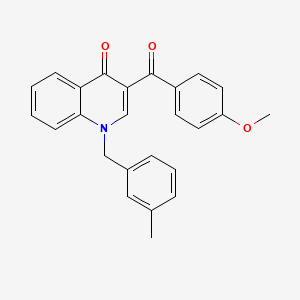
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MBQ, is a synthetic compound used in scientific research. It belongs to the quinoline family of compounds and has been studied for its potential therapeutic applications. In
科学的研究の応用
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
作用機序
The exact mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of oxidative stress. In addition, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one research. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Another direction is to develop more effective formulations of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in humans.
合成法
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized through a multistep process. The first step involves the reaction of 4-methoxybenzoyl chloride with 3-methylbenzylamine to form 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one.
特性
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-6-5-7-18(14-17)15-26-16-22(25(28)21-8-3-4-9-23(21)26)24(27)19-10-12-20(29-2)13-11-19/h3-14,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSYZNCFFIGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

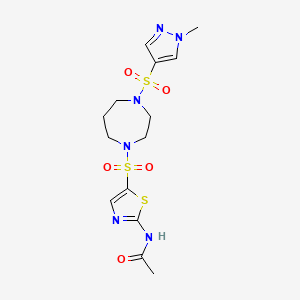
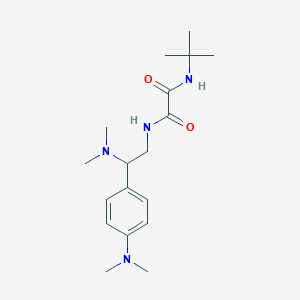
![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)
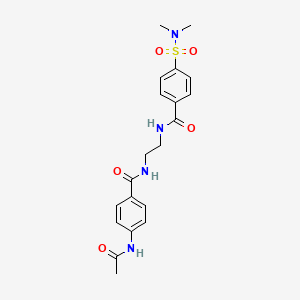
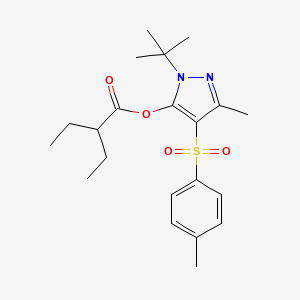
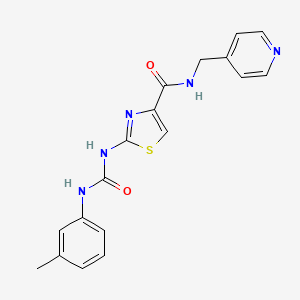

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)
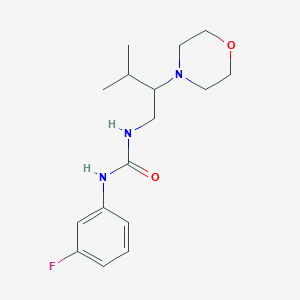
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
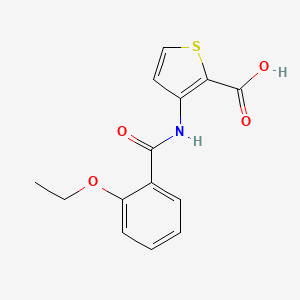
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)
